An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-N-(cyclopropylmethyl)-4-methylaniline
An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-N-(cyclopropylmethyl)-4-methylaniline
This technical guide provides a comprehensive analysis of the physicochemical properties of the novel aromatic amine, 3-bromo-N-(cyclopropylmethyl)-4-methylaniline. As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for predicting its pharmacokinetic behavior and guiding its development as a potential therapeutic agent.[1][2][3]
Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its structural precursors and analogs, alongside established theoretical principles and validated experimental protocols. This approach provides a robust framework for researchers, scientists, and drug development professionals to understand and evaluate this compound.
Molecular Structure and Inferred Physicochemical Properties
The chemical structure of 3-bromo-N-(cyclopropylmethyl)-4-methylaniline features a substituted aniline ring, a key moiety in many biologically active compounds. The presence of a bromine atom, a methyl group, and a cyclopropylmethylamino group each contribute to the molecule's overall physicochemical profile.
While direct experimental values for 3-bromo-N-(cyclopropylmethyl)-4-methylaniline are not extensively reported, we can infer its properties from closely related structures and computational predictions.
Table 1: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale and Comparative Data |
| Molecular Formula | C₁₁H₁₄BrN | Based on chemical structure. |
| Molecular Weight | 240.14 g/mol | Calculated from the molecular formula. For comparison, 3-bromo-N-cyclopropyl-2-methylaniline has a molecular weight of 226.117 g/mol .[4] |
| Appearance | Likely a liquid or low-melting solid | The related compound 3-bromo-N-cyclopropyl-2-methylaniline is a liquid.[4] The precursor 3-bromo-4-methylaniline is a white to brown solid with a melting point of 27-30°C.[5] |
| Boiling Point | > 250 °C | The precursor 3-bromo-4-methylaniline has a boiling point of 254-257°C.[5] N-alkylation would be expected to increase the boiling point. |
| Solubility | Insoluble in water, soluble in organic solvents | The precursor 3-bromo-4-methylaniline is insoluble in water.[6] The introduction of the non-polar cyclopropylmethyl group is expected to further decrease aqueous solubility. |
| Predicted XLogP3 | ~3.5 - 4.5 | The XLogP3 for the structurally similar 3-bromo-4-propylaniline is 3.3.[7] The cyclopropylmethyl group will likely contribute a similar or slightly higher lipophilicity. |
| Predicted pKa | ~4.0 - 5.0 | The pKa of the anilinic nitrogen will be influenced by the electronic effects of the ring substituents. |
| Hydrogen Bond Donors | 1 | The secondary amine group. |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom. |
Drug-Likeness Assessment: Lipinski's Rule of Five
A critical initial assessment in drug discovery is evaluating a compound's "drug-likeness," often guided by Lipinski's Rule of Five.[8][9][10][11] This rule of thumb helps predict if a compound possesses physicochemical properties that would make it a likely orally active drug in humans.[8][9] The rule states that poor absorption or permeation is more likely when there are more than one violation of the following criteria:
-
Molecular Weight: ≤ 500 daltons
-
LogP (lipophilicity): ≤ 5
-
Hydrogen Bond Donors: ≤ 5
-
Hydrogen Bond Acceptors: ≤ 10
Table 2: Lipinski's Rule of Five Analysis for 3-bromo-N-(cyclopropylmethyl)-4-methylaniline
| Parameter | Predicted Value | Compliance with Rule of Five |
| Molecular Weight | 240.14 g/mol | Yes |
| LogP | ~3.5 - 4.5 | Yes |
| Hydrogen Bond Donors | 1 | Yes |
| Hydrogen Bond Acceptors | 1 | Yes |
Based on these predicted values, 3-bromo-N-(cyclopropylmethyl)-4-methylaniline fully complies with Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for development as an orally bioavailable drug candidate.
Experimental Protocols for Physicochemical Characterization
To move beyond prediction and obtain empirical data, the following established protocols are recommended for the characterization of 3-bromo-N-(cyclopropylmethyl)-4-methylaniline.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[12] It is considered the "gold standard" as it measures thermodynamic solubility.[13]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of 3-bromo-N-(cyclopropylmethyl)-4-methylaniline to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[12][14]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[12][13]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][15] A calibration curve with standard solutions of known concentrations must be used for accurate quantification.[12]
-
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH.
Caption: Workflow for solubility determination by the shake-flask method.
Determination of Lipophilicity (LogD at pH 7.4)
Rationale: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[16][17] The octanol-water partition coefficient (LogP for non-ionizable compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is the standard measure of lipophilicity. The shake-flask method is a reliable approach for its determination.[18][19]
Protocol:
-
Phase Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol to ensure mutual miscibility at equilibrium.
-
Partitioning: Dissolve a known amount of 3-bromo-N-(cyclopropylmethyl)-4-methylaniline in one of the phases. Add a precise volume of this solution to a known volume of the other phase in a sealed container.
-
Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.[17]
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.[17]
-
Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.[17]
-
Calculation: Calculate the LogD at pH 7.4 using the following equation: LogD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Caption: Workflow for LogD determination by the shake-flask method.
Determination of Ionization Constant (pKa) by Potentiometric Titration
Rationale: The pKa value is crucial as it dictates the extent of a compound's ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding.[20] Potentiometric titration is a precise and widely used method for pKa determination.[21][22]
Protocol:
-
Instrument Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[20][21]
-
Sample Preparation: Dissolve an accurately weighed amount of 3-bromo-N-(cyclopropylmethyl)-4-methylaniline in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low). Maintain a constant ionic strength using a background electrolyte like KCl.[20][21]
-
Titration: Since the compound is a weak base (aniline derivative), titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).[21] Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[21]
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
3-bromo-N-(cyclopropylmethyl)-4-methylaniline presents a promising molecular scaffold for drug discovery, with a predicted physicochemical profile that aligns with the requirements for oral bioavailability. While this guide provides a robust framework based on inferred properties and established analytical methodologies, the empirical determination of its solubility, lipophilicity, and pKa is a critical next step. The detailed protocols herein offer a validated pathway for obtaining this essential data, enabling a more complete understanding of the compound's potential and facilitating its progression through the drug development pipeline.
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